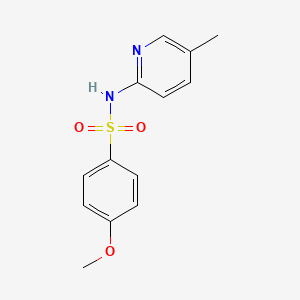

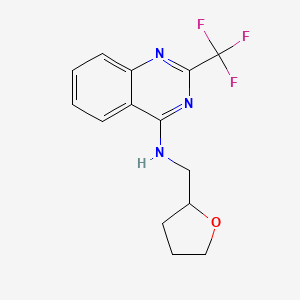

![molecular formula C19H17N3O B5520633 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 4-amino-3-(p-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester was prepared from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one and ethyl bromoacetate, demonstrating the complexity and specificity of synthesis routes for such compounds (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray diffraction techniques and supported by computational methods like DFT (Density Functional Theory) to optimize the molecular geometry and predict vibrational frequencies, as seen in the analysis of triazole derivatives (Șahin et al., 2011).

Chemical Reactions and Properties

Chemical reactions, including cyclization and substitution, play a critical role in the synthesis of these compounds. For instance, reactions involving benzyl bromide and sodium hydroxide result in the formation of new compounds with potential biological activities (Bekircan et al., 2008).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The derivatives of 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile have been investigated as corrosion inhibitors. Studies indicate that these compounds can effectively inhibit corrosion on metal surfaces in acidic environments. This effectiveness is attributed to their adsorption onto the metal surface, following the Langmuir adsorption isotherm, thereby protecting the metal from corrosive substances (Verma, Quraishi, & Singh, 2015).

Synthetic Routes and Functionalization

Research has explored synthetic routes for creating 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile and its derivatives, highlighting their potential for further functionalization. These compounds serve as building blocks for more complex molecules, demonstrating versatility in chemical synthesis and potential applications in developing new materials or drugs (Lemaire, Leleu-Chavain, Tourteau, Abdul-Sada, Spencer, & Millet, 2015).

Anticancer Evaluation

Derivatives of 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile have been synthesized and evaluated for their potential anticancer activities. Some of these compounds exhibited promising activity against a panel of 60 cell lines derived from various cancer types. This indicates the potential of these compounds in anticancer drug development and therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial and Surface Activity

The synthesis and evaluation of new 1,2,4-triazole derivatives, including 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, have shown significant antimicrobial activity and potential as surface active agents. These findings suggest the dual functionality of these compounds as both antimicrobial agents and surface modifiers, which could be beneficial in various industrial and pharmaceutical applications (El-Sayed, 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-13-3-7-15(8-4-13)12-21-19-17(11-20)22-18(23-19)16-9-5-14(2)6-10-16/h3-10,21H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKOGEGXHOAHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)